4-Ethyl-2-(isoxazol-5-YL)phenol is an organic compound characterized by its phenolic structure, which is substituted with an ethyl group and an isoxazole moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry and materials science due to its potential biological activities and applications.
The compound can be synthesized through various chemical reactions involving starting materials that are readily available in organic synthesis. Its derivatives and related compounds can also be found in nature or synthesized from natural products.
4-Ethyl-2-(isoxazol-5-YL)phenol belongs to the class of phenols, which are aromatic compounds containing one or more hydroxyl groups attached to a carbon atom of an aromatic ring. Additionally, it contains an isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen.
The synthesis of 4-Ethyl-2-(isoxazol-5-YL)phenol can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, time, and pH to optimize yield and minimize side reactions. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 4-Ethyl-2-(isoxazol-5-YL)phenol consists of a phenolic backbone with an ethyl group at the para position relative to the hydroxyl group and an isoxazole ring at the ortho position.
4-Ethyl-2-(isoxazol-5-YL)phenol can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can enhance or inhibit specific reaction pathways.
The mechanism of action for 4-Ethyl-2-(isoxazol-5-YL)phenol in biological systems may involve:
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties.
4-Ethyl-2-(isoxazol-5-YL)phenol has potential applications in various scientific domains:
Isoxazole—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—has emerged as a privileged scaffold in modern medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This moiety demonstrates remarkable target promiscuity, enabling interactions with diverse biological macromolecules through hydrogen bonding, π-stacking, and dipole interactions. Recent advances highlight its significance in anticancer agents, exemplified by derivatives inhibiting acetyl-CoA carboxylase (ACC) with IC₅₀ values reaching nanomolar ranges (e.g., 99.8 nM for compound 6g) [1]. Isoxazole-containing compounds also exhibit potent xanthine oxidase inhibition (IC₅₀ = 0.13 μM for compound 6c), carbonic anhydrase suppression (% inhibition = 79.5 for AC2), and microtubule destabilization [4] [6] [9]. The structural plasticity of the isoxazole ring allows for regioselective functionalization, facilitating optimization of pharmacokinetic properties such as log P (typically 2.66–4.90) and hydrogen bond donor/acceptor counts—critical parameters obeying Lipinski’s Rule of Five for drug-likeness [7] [10].
Table 1: Biological Activities of Representative Isoxazole Derivatives
Target | Compound | Activity | Significance |
---|---|---|---|
ACC | 6g | IC₅₀ = 99.8 nM | Disrupts de novo fatty acid synthesis in tumors [1] |
Xanthine Oxidase | 6c | IC₅₀ = 0.13 μM | Non-purine inhibitor for gout management [6] |
Carbonic Anhydrase | AC2 | % Inhibition = 79.5 | Anticancer via pH regulation in tumor microenvironments [9] |
The hybridization of phenolic, ethyl, and isoxazole components in 4-Ethyl-2-(isoxazol-5-YL)phenol creates a multifunctional pharmacophore with enhanced target engagement capabilities. The phenolic OH group serves as a hydrogen bond donor/acceptor, critical for forming interactions with catalytic residues in enzymes like ACC (e.g., hydrogen bonds with Arg120 and Ala151) [1] [9]. Ethyl substitution at the 4-position optimizes hydrophobic pocket occupancy in targets such as carbonic anhydrase, where alkyl chains enhance van der Waals contacts with aliphatic residues [9]. Meanwhile, the isoxazole ring’s electron-rich nature facilitates π-cation interactions and dipole-dipole bonding, as demonstrated in docking studies with cyclooxygenase-2 (COX-2), where isoxazole derivatives bind to Cys41 and Arg120 with binding affinities reaching −8.7 kcal/mol [4]. This hybridization also improves metabolic stability by reducing susceptibility to oxidative degradation compared to unsubstituted phenols. Conformational analyses reveal that the ethyl group restricts rotational freedom, pre-organizing the molecule for optimal target binding—a feature corroborated by enhanced cytotoxicity in hybrid derivatives like maslinic acid-isoxazole conjugates (viability <10% in SW480 cancer cells at 30 μM) [5].
The development of 4-Ethyl-2-(isoxazol-5-YL)phenol is rooted in two converging trends: the exploration of natural product-isoxazole hybrids and structure-based optimization of metabolic enzyme inhibitors. Early research (2010–2015) identified natural products like combretastatin A-4 (CA-4) and maslinic acid as promising anticancer scaffolds but limited by poor bioavailability [5] [10]. Isoxazole integration emerged as a strategy to enhance target specificity and solubility, exemplified by CA-4–isoxazole hybrids (e.g., compound 7) that inhibited microtubule polymerization at 0.005 μM—comparable to parent compounds [5]. Concurrently, high-throughput virtual screening (HTVS) campaigns against ACC—a key enzyme in fatty acid synthesis overexpressed in tumors—identified 4-phenoxy-phenyl isoxazoles as lead structures [1]. This spurred systematic SAR studies where ethyl-phenol-isoxazole hybridization was explored to balance lipophilicity and polar surface area. By 2021, derivatives like 6l demonstrated potent cytotoxicity (IC₅₀ = 0.21–0.26 μM against MDA-MB-231, HepG2, and A549 lines), mechanistically linked to G0/G1 cell cycle arrest and apoptosis induction via malonyl-CoA depletion [1]. The compound’s design further incorporated insights from xanthine oxidase inhibitors, where indole-isoxazole carboxamides showed enhanced enzyme binding through simultaneous interactions with Glu802 and Asn768 [6].
Table 2: Evolution of Key Isoxazole Hybrids in Anticancer Research
Year | Hybrid Compound | Target | Breakthrough Finding |
---|---|---|---|
2015 | Maslinic Acid-Isoxazole (1d) | SW480/EMT-6 cells | 10% viability at 30 μM; superior to parent natural product [5] |
2019 | Combretastatin-Isoxazole (7) | Microtubules | MEC = 0.005 μM in sea urchin embryo assays [5] |
2021 | 4-Phenoxy-phenyl Isoxazole (6l) | ACC in triple-negative breast cancer | IC₅₀ = 0.21 μM; G0/G1 arrest via malonyl-CoA suppression [1] |
2022 | Valdecoxib Analogs | Carbonic Anhydrase | Fluorescence-based binding to active site zinc [9] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: